molecular formula C16H16BrNO2 B397731 N-(4-bromophenyl)-4-isopropoxybenzamide

N-(4-bromophenyl)-4-isopropoxybenzamide

Cat. No.: B397731
M. Wt: 334.21g/mol
InChI Key: WDEDOHGLFMLSEF-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-isopropoxybenzamide is a benzamide derivative featuring a 4-bromophenyl group attached to the amide nitrogen and a 4-isopropoxy substituent on the benzene ring. The bromine atom at the para position of the phenyl group may enhance hydrophobic interactions or participate in halogen bonding, while the isopropoxy group introduces steric bulk and modulates solubility .

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21g/mol

IUPAC Name

N-(4-bromophenyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C16H16BrNO2/c1-11(2)20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-11H,1-2H3,(H,18,19)

InChI Key

WDEDOHGLFMLSEF-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues

N-(2-Nitrophenyl)-4-bromo-benzamide ()
  • Substituents : 4-bromo and 2-nitro groups.
  • Structural Insights: The asymmetric unit contains two molecules (A and B), with intermolecular hydrogen bonds (N–H···O) stabilizing the crystal lattice.
  • Synthesis : Traditional amidation using 2-nitroaniline and 4-bromobenzoyl chloride.
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide ()
  • Substituents : Dual benzamido groups with 4-methoxy and 4-bromophenyl moieties.
  • Functional Role: The methoxy group enhances electron-donating capacity, contrasting with the isopropoxy group’s steric effects. This compound was synthesized via reaction of 4-amino-N-(4-bromophenyl)benzamide with 4-methoxybenzoyl chloride in THF/pyridine .

Functional Analogues

N-(4-Bromophenyl)maleimide Derivatives ()
  • Activity: Maleimides like N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 μM) inhibit monoacylglycerol lipase (MGL).
  • Contrast with Benzamides : Unlike benzamides, maleimides feature a reactive α,β-unsaturated carbonyl, enabling covalent binding to cysteine residues.
K22 Antiviral Compound ()
  • Structure : (Z)-N-[3-(4-(4-bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide.
  • Activity : Demonstrates anti-SARS-CoV-2 activity (EC₅₀ = 5.5 μM). The 4-bromophenyl group likely contributes to target binding, possibly through hydrophobic interactions with viral proteins .

Substituent Effects on Properties

  • Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating): Increases solubility in polar solvents. Nitro (electron-withdrawing): Reduces basicity of the amide nitrogen.

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